Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.
Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used as an alkylating reagent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of amines.
Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .
Scientific Field: This application is in the field of Medicinal Chemistry, specifically in the synthesis of antiprotozoal agents.
Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used in the preparation of aprinocid , an antiprotozoal agent that has been studied for its potential use in the treatment of diseases caused by protozoan parasites.
Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.
Summary of the Application: 2-Chloro-6-fluorobenzyl bromide, a derivative of 2-Chloro-6-fluorobenzyl chloride, may be used in the synthesis of 4-chlorobenzoimidazo[1,2-a][3,1]benzothiazine .
Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used in the preparation of various antiprotozoal agents . These agents are used to treat diseases caused by protozoan parasites.
Summary of the Application: 2-Chloro-6-fluorobenzyl chloride is used as an alkylating reagent during the synthesis of various heterocyclic compounds . These compounds are often used in drug discovery and development.
2-Chloro-6-fluorobenzyl chloride is an organic compound with the molecular formula C₇H₅Cl₂F and a molecular weight of 179.02 g/mol. It appears as a clear, colorless liquid with a pungent odor, melting point of 7 °C, and boiling point ranging from 208 to 210 °C. The compound is classified as a lachrymatory agent, indicating that it can cause tearing upon exposure . Its chemical structure features a benzyl group substituted with chlorine and fluorine atoms, which contributes to its reactivity and utility in various
Several methods exist for synthesizing 2-chloro-6-fluorobenzyl chloride:
2-Chloro-6-fluorobenzyl chloride has several applications in organic synthesis:
Research on the interactions involving 2-chloro-6-fluorobenzyl chloride primarily focuses on its reactivity with nucleophiles and its role in synthetic pathways. Studies have indicated that its chlorinated structure enhances its electrophilic character, facilitating various substitution reactions that are crucial for developing new compounds .
Several compounds share structural similarities with 2-chloro-6-fluorobenzyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chlorobenzyl chloride | C₇H₇Cl | Lacks fluorine; used similarly as a reagent |
3-Chloro-4-fluorobenzyl chloride | C₇H₆ClF | Different substitution pattern; similar applications |
4-Fluorobenzyl chloride | C₇H₆ClF | Fluorine at a different position; used in synthesis |
The uniqueness of 2-chloro-6-fluorobenzyl chloride lies in its specific combination of chlorine and fluorine substituents at defined positions on the benzene ring. This arrangement not only influences its reactivity but also enhances its utility in synthesizing biologically active compounds that require precise functionalization for efficacy.
Corrosive;Environmental Hazard